beta-Casomorphin

Description

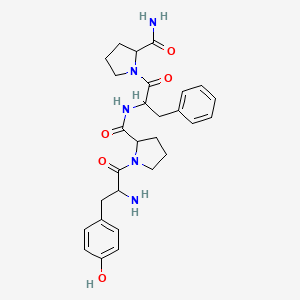

Structure

3D Structure

Properties

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXZIUREIDSHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868285 | |

| Record name | Tyrosylprolylphenylalanylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Beta-Casomorphins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-casomorphins are opioid peptides derived from the digestion of β-casein, a major protein found in milk. Their discovery in the late 1970s opened up a new area of research into the physiological effects of food-derived bioactive peptides. These peptides, particularly beta-casomorphin-7 (BCM-7), are known to interact with opioid receptors in the nervous, endocrine, and immune systems, exhibiting a range of biological activities. This technical guide provides an in-depth history of the discovery of beta-casomorphins, detailing the key experiments, methodologies, and quantitative data that have shaped our understanding of these intriguing compounds.

The Initial Discovery: Isolation and Characterization

The pioneering work on beta-casomorphins was conducted by a team of researchers in the late 1970s. In 1979, Brantl, Teschemacher, Henschen, and Lottspeich published a series of seminal papers detailing the isolation and characterization of opioid-like substances from an enzymatic digest of bovine casein.

A material exhibiting opioid activity in the guinea pig ileum longitudinal muscle-myenteric plexus preparation was extracted from a commercial casein peptone, a product of enzymatic digestion of casein. The researchers successfully isolated and purified several opioid-active, pronase-resistant compounds. The primary amino acid sequence of the most abundant heptapeptide (B1575542) was determined to be Tyr-Pro-Phe-Pro-Gly-Pro-Ile , which was named beta-casomorphin.[1] This sequence corresponds to residues 60-66 of bovine β-casein.

Further investigation revealed that a shorter pentapeptide, with the sequence Tyr-Pro-Phe-Pro-Gly , exhibited even higher opioid activity than the original heptapeptide.[2]

The A1/A2 Beta-Casein Hypothesis and BCM-7 Release

A significant development in beta-casomorphin research was the understanding of how these peptides are released from different genetic variants of β-casein. The two most common variants in dairy cattle are A1 and A2. The key difference between them lies at position 67 of the protein chain: A1 β-casein has a histidine residue, while A2 β-casein has a proline residue.

This single amino acid substitution has a profound impact on the enzymatic digestion of β-casein. The peptide bond preceding histidine in A1 β-casein is more susceptible to cleavage by digestive enzymes like pepsin and elastase. This cleavage readily releases the heptapeptide beta-casomorphin-7. In contrast, the proline at position 67 in A2 β-casein makes this bond resistant to enzymatic hydrolysis, thus significantly reducing the release of BCM-7.

Quantitative Data on Opioid Activity

The opioid activity of beta-casomorphins has been quantified using various in vitro assays, primarily the guinea pig ileum and mouse vas deferens bioassays, as well as radioligand binding assays to determine their affinity for different opioid receptor subtypes. Beta-casomorphins have been shown to be selective agonists for the μ-opioid receptor.

| Peptide | Guinea Pig Ileum (IC50, μM) | Mouse Vas Deferens (IC50, μM) | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Bovine β-Casomorphin-4 | 22 | 84 | - | - | - |

| Bovine β-Casomorphin-5 | 6.5 | 40 | 130 | 3000 | >10000 |

| Bovine β-Casomorphin-7 | 57 | >200 | 350 | >10000 | >10000 |

| Human β-Casomorphin-4 | 19 | 750 | - | - | - |

| Human β-Casomorphin-5 | - | - | 390 | >10000 | >10000 |

| Human β-Casomorphin-7 | - | - | 1200 | >10000 | >10000 |

| Morphiceptin | 0.15 | 20 | 20 | 2000 | >10000 |

Table 1: Opioid activity and receptor binding affinities of various beta-casomorphin peptides. Data compiled from multiple sources.

Experimental Protocols

Enzymatic Digestion of Casein for Beta-Casomorphin Release

This protocol describes a typical in vitro digestion method to simulate the gastrointestinal release of beta-casomorphins from casein.

Materials:

-

Bovine casein (A1 or A2 variant)

-

Pepsin (from porcine gastric mucosa)

-

Pancreatin (B1164899) (from porcine pancreas)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Phosphate buffered saline (PBS)

Procedure:

-

Gastric Digestion:

-

Suspend casein in distilled water at a concentration of 50 mg/mL.

-

Adjust the pH to 2.0 with 1 M HCl.

-

Add pepsin to a final enzyme-to-substrate ratio of 1:100 (w/w).

-

Incubate the mixture at 37°C for 2 hours with constant stirring.

-

-

Intestinal Digestion:

-

Neutralize the gastric digest to pH 7.0 with 1 M NaHCO3.

-

Add pancreatin to a final enzyme-to-substrate ratio of 1:50 (w/w).

-

Incubate the mixture at 37°C for 4 hours with constant stirring.

-

-

Enzyme Inactivation:

-

Terminate the digestion by heating the mixture at 95°C for 10 minutes.

-

-

Sample Preparation for Analysis:

-

Centrifuge the digest at 10,000 x g for 20 minutes to remove undigested protein.

-

Collect the supernatant containing the released peptides for further purification and analysis.

-

Purification of Beta-Casomorphins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the reversed-phase HPLC method for the purification of beta-casomorphins from the casein digest.

Materials:

-

Casein digest supernatant

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

C18 reversed-phase HPLC column (e.g., μBondapak C18, 10 μm, 3.9 x 300 mm)

Procedure:

-

Sample Preparation:

-

Acidify the casein digest supernatant with TFA to a final concentration of 0.1%.

-

Filter the sample through a 0.45 μm syringe filter.

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Fraction Collection:

-

Collect fractions corresponding to the peaks of interest.

-

-

Further Purification (Optional):

-

If necessary, perform a second purification step using a different column (e.g., μ-Porasil) or a shallower gradient to achieve higher purity.

-

Guinea Pig Ileum Bioassay for Opioid Activity

This classic bioassay measures the inhibitory effect of opioids on the electrically stimulated contractions of the guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g)

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

Acetylcholine

-

Naloxone (B1662785) (opioid antagonist)

-

Organ bath with stimulating electrodes

-

Isotonic transducer and data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the guinea pig and excise a segment of the terminal ileum.

-

Remove the longitudinal muscle strip with the attached myenteric plexus.

-

Mount the tissue strip in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Stimulation and Recording:

-

Apply electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) duration, supramaximal voltage) to induce twitch contractions.

-

Record the isometric contractions using an isotonic transducer.

-

-

Assay:

-

After a stabilization period, add the beta-casomorphin sample to the organ bath in a cumulative concentration-dependent manner.

-

Record the inhibition of the twitch contractions.

-

Calculate the IC50 value (the concentration that causes 50% inhibition of the twitch response).

-

To confirm opioid receptor-mediated effects, test the ability of naloxone to reverse the inhibition caused by the beta-casomorphin.

-

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Beta-casomorphins exert their effects primarily through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding of a beta-casomorphin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow for Beta-Casomorphin Discovery

The following diagram illustrates the general workflow employed in the initial discovery and characterization of beta-casomorphins.

Caption: Workflow for beta-casomorphin discovery.

Conclusion

The discovery of beta-casomorphins marked a significant milestone in our understanding of the biological effects of food-derived peptides. The meticulous experimental work of the early researchers laid the foundation for decades of subsequent studies into the physiological roles of these opioid peptides. This technical guide has provided a comprehensive overview of the history of beta-casomorphin discovery, from their initial isolation and characterization to the elucidation of their mechanism of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of food science, pharmacology, and drug development. Further research into the complex interactions of beta-casomorphins with the human body will undoubtedly continue to reveal new insights into the intricate relationship between diet and health.

References

The Fundamental Properties of Beta-Casomorphin Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of beta-casomorphin (BCM) peptides, exogenous opioid peptides derived from the digestion of β-casein, a major protein in milk. This document details their structure, opioid receptor interactions, signaling pathways, and the experimental methodologies used for their characterization, serving as a vital resource for researchers in pharmacology, food science, and drug development.

Introduction to Beta-Casomorphins

Beta-casomorphins are a group of opioid peptides released from the β-casein protein during digestion in the gastrointestinal tract or through food processing.[1] The primary source of these peptides is the A1 variant of β-casein, which contains a histidine residue at position 67, making it susceptible to enzymatic cleavage that releases β-casomorphin-7 (BCM-7).[2] The A2 variant, with a proline at the same position, is more resistant to this cleavage.[2] BCMs are classified as exorphins, exogenous substances with opioid-like activity.[3] Their physiological roles and potential health impacts are a subject of ongoing research, with studies suggesting effects on the gastrointestinal, nervous, and immune systems.[2][4]

Structure and Variants

Beta-casomorphins are peptides of varying lengths, typically ranging from 4 to 11 amino acids.[5] The most studied of these is the heptapeptide (B1575542) BCM-7.[5] Different variants, such as BCM-4, BCM-5, and BCM-8, have also been identified and characterized.[1] Both bovine and human milk can be sources of beta-casomorphins, though their potencies can differ significantly, with some studies indicating that bovine BCMs are more potent than their human counterparts.[6]

Opioid Receptor Affinity and Potency

Beta-casomorphins primarily exert their effects by acting as agonists at opioid receptors, with a notable preference for the µ-opioid receptor (MOR).[1] Their affinity for δ-opioid receptors (DOR) is lower, and it is lowest for κ-opioid receptors (KOR).[1] The binding affinity and functional potency of various BCMs have been quantified in numerous studies, providing valuable data for understanding their structure-activity relationships.

Quantitative Data on Opioid Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of various beta-casomorphin peptides for different opioid receptors, as well as their potency in functional assays like the guinea pig ileum test.

| Peptide | Receptor Subtype | Assay Type | Species | Tissue/Preparation | Kd (nM) | Reference |

| Human β-Casomorphin-4 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~200 | [1] |

| Human β-Casomorphin-4 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~2000 | [1] |

| Human β-Casomorphin-5 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~150 | [1] |

| Human β-Casomorphin-5 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~1500 | [1] |

| Human β-Casomorphin-7 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~100 | [1] |

| Human β-Casomorphin-7 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~1000 | [1] |

| Human β-Casomorphin-8 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~120 | [1] |

| Human β-Casomorphin-8 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~1200 | [1] |

| Bovine β-Casomorphin-4 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~50 | [1] |

| Bovine β-Casomorphin-4 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~1000 | [1] |

| Bovine β-Casomorphin-5 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~30 | [1] |

| Bovine β-Casomorphin-5 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~800 | [1] |

| Bovine β-Casomorphin-7 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~20 | [1] |

| Bovine β-Casomorphin-7 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~600 | [1] |

| Bovine β-Casomorphin-8 | µ (mu) | Radioligand Binding | Rat | Brain homogenate | ~25 | [1] |

| Bovine β-Casomorphin-8 | δ (delta) | Radioligand Binding | Rat | Brain homogenate | ~700 | [1] |

| Peptide | Assay Type | Species | Tissue/Preparation | IC50 (µM) | Reference |

| Bovine β-Casomorphin-4 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~50 | [1] |

| Bovine β-Casomorphin-5 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~10 | [1] |

| Bovine β-Casomorphin-5 | Peristaltic Reflex Inhibition | Guinea Pig | Colon | 5.21 | [7] |

| D-Ala2-β-Casomorphin-4-NH2 | Peristaltic Reflex Inhibition | Guinea Pig | Colon | 0.29 | [7] |

| Morphine | Peristaltic Reflex Inhibition | Guinea Pig | Colon | 0.30 | [7] |

| Human β-Casomorphin-4 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~100 | [1] |

| Human β-Casomorphin-5 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~30 | [1] |

| Human β-Casomorphin-7 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~20 | [1] |

| Human β-Casomorphin-8 | Guinea Pig Ileum (GPI) Assay | Guinea Pig | Ileum | ~25 | [1] |

Signaling Pathways of Beta-Casomorphins

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), beta-casomorphins trigger a cascade of intracellular signaling events. This process is primarily mediated by the inhibitory G-protein (Gi/Go).

The activation of the µ-opioid receptor by a beta-casomorphin peptide leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with and modulates the activity of ion channels. Specifically, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the cell membrane. Simultaneously, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing Ca2+ influx. The combined effect of these actions is a reduction in neuronal excitability and neurotransmitter release.

Caption: µ-Opioid Receptor Signaling Pathway Activated by Beta-Casomorphins.

Experimental Protocols

The characterization of beta-casomorphins relies on a variety of specialized experimental techniques. This section provides an overview of the methodologies for key experiments.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a beta-casomorphin peptide for opioid receptors.

1. Membrane Preparation:

-

Euthanize adult rats and rapidly dissect the brains.

-

Homogenize the brain tissue in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh, ice-cold Tris-HCl buffer and repeating the centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Store membrane aliquots at -80°C.

2. Competitive Binding Assay:

-

Prepare serial dilutions of the unlabeled beta-casomorphin peptide.

-

In a 96-well plate, add the following in order:

-

50 µL of Assay Buffer (for total binding), non-labeled ligand in excess (for non-specific binding), or beta-casomorphin dilution.

-

50 µL of a specific radioligand (e.g., [3H]DAMGO for µ-receptors, [3H]DPDPE for δ-receptors, or [3H]U-69,593 for κ-receptors) at a concentration near its Kd.

-

100 µL of the prepared membrane homogenate (containing 50-200 µg of protein).

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

3. Filtration and Measurement:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI), using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (beta-casomorphin) concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

Simulated Gastrointestinal Digestion (SGID) for Beta-Casomorphin Release

This protocol simulates the digestion of β-casein to release beta-casomorphins in vitro.

1. Gastric Phase:

-

Dissolve β-casein in a suitable buffer.

-

Adjust the pH to 2.0-3.0 with HCl to mimic stomach acidity.

-

Add pepsin (e.g., from porcine gastric mucosa) at an appropriate enzyme-to-substrate ratio.

-

Incubate at 37°C for a specified time (e.g., 60-120 minutes) with gentle agitation.

2. Intestinal Phase:

-

Neutralize the gastric digest to a pH of 7.0-7.5 with NaOH or a bicarbonate buffer.

-

Add a mixture of pancreatic enzymes, such as pancreatin (B1164899) (containing trypsin, chymotrypsin, and other proteases).

-

Incubate at 37°C for a further period (e.g., 120 minutes) with continued agitation.

-

The digestion can be stopped by heat inactivation or the addition of a protease inhibitor.

3. Sample Analysis:

-

The resulting digest can be analyzed for the presence and quantity of beta-casomorphins using techniques like HPLC-MS/MS or ELISA.

Caption: Workflow for Simulated Gastrointestinal Digestion (SGID).

Quantification of Beta-Casomorphins by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of beta-casomorphins.

1. Sample Preparation:

-

Prepare samples from SGID or biological matrices.

-

Perform solid-phase extraction (SPE) to clean up and concentrate the peptides.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated BCM-7) to the sample for accurate quantification.

2. HPLC Separation:

-

Use a reversed-phase C18 column.

-

Employ a mobile phase gradient consisting of:

-

Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent.

-

-

The gradient will typically start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the peptides.

3. MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for the target beta-casomorphin and the internal standard to ensure high selectivity and sensitivity.

4. Quantification:

-

Generate a calibration curve using known concentrations of the beta-casomorphin standard.

-

Quantify the amount of beta-casomorphin in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Beta-casomorphin peptides represent a fascinating and complex area of research with implications for nutrition, health, and pharmacology. Their well-defined opioid activity, particularly at the µ-opioid receptor, and the detailed understanding of their downstream signaling pathways provide a solid foundation for further investigation. The robust experimental protocols outlined in this guide are essential tools for researchers seeking to unravel the full spectrum of their physiological effects and potential therapeutic applications. Continued research in this field is crucial for a comprehensive understanding of the role of these milk-derived peptides in human and animal physiology.

References

- 1. Opioid activities of human beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. animalmedicalresearch.org [animalmedicalresearch.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of beta-casomorphins on intestinal propulsion in the guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Casomorphin-7: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-casomorphin-7 (BCM-7) is a heptapeptide (B1575542) with opioid-like activity, derived from the enzymatic digestion of the A1 and B variants of β-casein, a protein found in cow's milk. Its discovery and subsequent characterization have garnered significant interest within the scientific community due to its potential physiological effects, mediated primarily through the μ-opioid receptor. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in vitro biological activity of beta-casomorphin-7, with a focus on its interaction with the μ-opioid receptor and its downstream signaling effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in peptide chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Beta-casomorphin-7 is a linear heptapeptide with the amino acid sequence Tyrosine-Proline-Phenylalanine-Proline-Glycine-Proline-Isoleucine (Tyr-Pro-Phe-Pro-Gly-Pro-Ile).[1][2][3] The presence of multiple proline residues contributes to its resistance to degradation by certain proteases. The N-terminal tyrosine residue is crucial for its opioid activity, mimicking the structure of endogenous opioid peptides.[1]

| Property | Value | Reference |

| Amino Acid Sequence | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | [1][2] |

| Molecular Formula | C41H55N7O9 | [1] |

| Molecular Weight | 789.93 g/mol | [1] |

| IUPAC Name | L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl-L-prolyl-L-isoleucine | [1] |

| CAS Number | 72122-62-4 | [1] |

Chemical Synthesis of Beta-Casomorphin-7

The de novo synthesis of beta-casomorphin-7 is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of beta-casomorphin-7 on a Rink Amide resin, yielding a C-terminally amidated peptide.

1. Resin Preparation:

-

Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

2. Amino Acid Coupling Cycle (repeated for each amino acid):

-

Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid (starting with Fmoc-Ile-OH), 3 equivalents of a coupling reagent (e.g., HATU), and 6 equivalents of a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid.

-

Washing: Wash the resin thoroughly with DMF and then with dichloromethane (B109758) (DCM).

3. Cleavage and Deprotection:

-

After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

4. Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Confirm the identity and purity of the synthesized beta-casomorphin-7 using mass spectrometry (MS) and analytical RP-HPLC. A purity of >95% is typically achieved.[3]

| Parameter | Expected Value/Result |

| Synthesis Scale | 0.1 mmol |

| Overall Yield | 40-60% (post-purification) |

| Purity (RP-HPLC) | >95% |

| Identity (Mass Spec) | Expected molecular weight confirmed |

Biological Activity: μ-Opioid Receptor Activation

Beta-casomorphin-7 is an agonist of the μ-opioid receptor.[4][5] Its binding to this G-protein coupled receptor initiates a signaling cascade that leads to various cellular responses.

Signaling Pathway

Caption: Beta-casomorphin-7 signaling pathway.

Experimental Protocol: μ-Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of beta-casomorphin-7 for the μ-opioid receptor using a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL.

2. Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled μ-opioid receptor antagonist (e.g., [³H]-naloxone), and varying concentrations of unlabeled beta-casomorphin-7.

-

For non-specific binding determination, add a high concentration of a non-radiolabeled μ-opioid agonist (e.g., DAMGO) to a set of wells.

-

Incubate the plate at room temperature for 1-2 hours.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the beta-casomorphin-7 concentration.

-

Determine the IC50 value (the concentration of beta-casomorphin-7 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

| Parameter | Value |

| IC50 | To be determined experimentally |

| Ki | To be determined experimentally |

Downstream Effect: Mucin Secretion

One of the documented downstream effects of μ-opioid receptor activation by beta-casomorphin-7 is the stimulation of mucin secretion in intestinal goblet cells.[3]

Experimental Protocol: In Vitro Mucin Secretion Assay

This protocol is adapted from Zoghbi et al. (2006) and uses the human intestinal mucin-producing cell line HT29-MTX.[3]

1. Cell Culture:

-

Culture HT29-MTX cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Seed the cells in 12-well plates and grow to confluence.

-

Twenty-four hours before the experiment, replace the culture medium with serum-free medium.

2. Stimulation:

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Add serum-free medium containing various concentrations of beta-casomorphin-7 (e.g., 10⁻⁸ M to 10⁻⁴ M) to the cells.

-

For control wells, add serum-free medium without beta-casomorphin-7.

-

To demonstrate opioid receptor mediation, pre-incubate some wells with a μ-opioid antagonist (e.g., cyprodime) before adding beta-casomorphin-7.

-

Incubate the cells for different time points (e.g., 2, 4, 8, 24 hours).

3. Mucin Quantification:

-

Collect the cell culture supernatants.

-

Quantify the amount of secreted mucin in the supernatants using an enzyme-linked immunosorbent assay (ELISA) specific for a mucin protein (e.g., MUC5AC).

4. Data Analysis:

-

Express the amount of secreted mucin as a percentage of the control.

-

Plot the percentage of mucin secretion against the concentration of beta-casomorphin-7 to determine the dose-response relationship and the EC50 value.

-

Plot the percentage of mucin secretion against time to determine the time-course of the effect.

| Concentration of BCM-7 (M) | Mucin Secretion (% of Control) after 24h[3] |

| 10⁻⁴ | 169% |

Experimental Workflow

Caption: Workflow for in vitro mucin secretion assay.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and biological activity of beta-casomorphin-7. The provided protocols for SPPS, receptor binding assays, and mucin secretion assays offer a foundation for researchers to further investigate the properties and physiological roles of this intriguing opioid peptide. The continued study of beta-casomorphin-7 will undoubtedly contribute to a deeper understanding of its potential impact on human health and its utility as a pharmacological tool.

References

- 1. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review [mdpi.com]

- 2. Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta-Casomorphin-7 regulates the secretion and expression of gastrointestinal mucins through a mu-opioid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acs.org [acs.org]

Initial Findings on the Opioid Activity of Beta-Casomorphins: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-casomorphins (BCMs) are a group of opioid peptides derived from the digestion of casein, a primary protein found in milk. First identified in the late 1970s and early 1980s, these peptides exhibit a notable affinity and agonist activity at opioid receptors, particularly the mu (μ)-opioid receptor subtype. This technical guide provides an in-depth analysis of the initial scientific findings that characterized the opioid nature of beta-casomorphins. It includes a detailed overview of the seminal experimental protocols, a quantitative presentation of the early binding affinity and potency data, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the foundational research on these exogenous opioid peptides.

Introduction

The discovery of endogenous opioid peptides, such as endorphins and enkephalins, in the 1970s spurred a significant wave of research into the physiological roles of the opioid system. This period of intense investigation led to the unexpected discovery of opioid-active peptides derived from dietary proteins. Among the most significant of these were the beta-casomorphins, proteolytic fragments of the beta-casein protein found in mammalian milk.[1]

The initial groundbreaking work by Brantl, Teschemacher, Henschen, and Lottspeich in 1979 and 1981 was pivotal in isolating and identifying these peptides and demonstrating their opioid-like effects.[2][3] Their research revealed that these peptides, derived from a common dietary source, could interact with the same receptors as morphine and endogenous opioids, opening up new avenues of research into the potential physiological effects of food-derived bioactive peptides. This whitepaper will delve into the core findings of these and other early studies, providing a technical foundation for understanding the opioid activity of beta-casomorphins.

Quantitative Data on Opioid Activity

The initial characterization of beta-casomorphins involved quantifying their potency in bioassays and their binding affinity to different opioid receptor subtypes. The following tables summarize the key quantitative data from seminal studies.

Table 1: Opioid Activity of Beta-Casomorphins in the Guinea Pig Ileum Bioassay

The guinea pig ileum preparation is a classic ex vivo model for assessing the inhibitory effects of opioids on smooth muscle contraction. The potency of an opioid is typically expressed as its IC50 value, the concentration at which it inhibits the electrically induced twitch contraction by 50%.

| Compound | IC50 (μM) |

| β-Casomorphin-7 (bovine) | Data not available in initial publications |

| β-Casomorphin-5 (bovine) | Data not available in initial publications |

| β-Casomorphin-4 (bovine) | Data not available in initial publications |

| Normorphine (Reference) | Data not available in initial publications |

Note: While the initial publications by Brantl et al. (1981) established the opioid activity of beta-casomorphins using the guinea pig ileum assay, specific IC50 values were not explicitly provided in the readily accessible abstracts. The activity was qualitatively compared to normorphine.

Table 2: Opioid Receptor Binding Affinities of Human and Bovine Beta-Casomorphins

Radioligand binding assays using rat brain homogenates were crucial in determining the affinity of beta-casomorphins for the different opioid receptor subtypes (mu, delta, and kappa). The dissociation constant (KD) is a measure of binding affinity, with lower values indicating higher affinity.[4]

| Compound | Receptor Subtype | KD (nM) |

| Human β-Casomorphins | ||

| β-Casomorphin-4 | μ | ~1,000 |

| δ | >10,000 | |

| κ | >10,000 | |

| β-Casomorphin-5 | μ | ~800 |

| δ | >10,000 | |

| κ | >10,000 | |

| β-Casomorphin-7 | μ | ~1,200 |

| δ | >10,000 | |

| κ | >10,000 | |

| β-Casomorphin-8 | μ | ~900 |

| δ | >10,000 | |

| κ | >10,000 | |

| Bovine β-Casomorphins | ||

| β-Casomorphin-4 | μ | ~300 |

| δ | >10,000 | |

| κ | >10,000 | |

| β-Casomorphin-5 | μ | ~200 |

| δ | >10,000 | |

| κ | >10,000 | |

| β-Casomorphin-7 | μ | ~350 |

| δ | >10,000 | |

| κ | >10,000 | |

| β-Casomorphin-8 | μ | ~400 |

| δ | >10,000 | |

| κ | >10,000 |

Data from Koch et al. (1985).[4] These findings clearly demonstrate that both human and bovine beta-casomorphins are selective for the mu-opioid receptor, with bovine variants generally exhibiting higher affinity.

Experimental Protocols

The following sections detail the methodologies employed in the initial studies to characterize the opioid activity of beta-casomorphins.

Guinea Pig Ileum Bioassay

This ex vivo functional assay was a cornerstone in the initial discovery of beta-casomorphins' opioid activity.[5] It measures the ability of a substance to inhibit the neurally mediated contraction of the longitudinal muscle of the guinea pig ileum.

Experimental Workflow:

Caption: Workflow of the Guinea Pig Ileum Bioassay.

Methodology:

-

Tissue Preparation: A segment of the ileum is excised from a euthanized guinea pig. The longitudinal muscle strip with the attached myenteric plexus is carefully dissected.

-

Organ Bath Setup: The tissue strip is mounted in an organ bath filled with an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C. The tissue is connected to an isometric force transducer to record contractions.

-

Electrical Stimulation: The nerve endings within the myenteric plexus are stimulated with brief electrical pulses, causing the release of acetylcholine (B1216132) and subsequent muscle contraction (twitch). A stable baseline of twitch responses is established.

-

Drug Application: Beta-casomorphins are added to the organ bath in increasing concentrations. The inhibitory effect on the twitch amplitude is recorded.

-

Antagonist Challenge: The opioid antagonist naloxone is added to the bath to determine if the inhibitory effect of the beta-casomorphin can be reversed, confirming an opioid receptor-mediated mechanism.

-

Data Analysis: A concentration-response curve is plotted, and the IC50 value is calculated to quantify the potency of the beta-casomorphin.

Radioligand Binding Assay

This in vitro assay measures the direct interaction of a ligand (beta-casomorphin) with opioid receptors in a tissue preparation, typically a homogenate of rat brain membranes.

Experimental Workflow:

References

- 1. Insights into the reason of Human-Residential Bifidobacteria (HRB) being the natural inhabitants of the human gut and their potential health-promoting benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioid activities of beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel opioid peptides derived from casein (beta-casomorphins). II. Structure of active components from bovine casein peptone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid activities of human beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel opioid peptides derived from casein (beta-casomorphins). I. Isolation from bovine casein peptone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Differential Formation of Beta-Casomorphin from A1 versus A2 Beta-Casein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-casomorphin-7 (BCM-7), a peptide with opioid-like activity, is differentially released from the A1 and A2 variants of the beta-casein protein found in cow's milk. This guide provides a comprehensive technical overview of the biochemical basis for this difference, the enzymatic processes involved, and the downstream signaling effects of BCM-7. Quantitative data on BCM-7 release are summarized, and detailed experimental protocols for its study are provided. Visualizations of the enzymatic cleavage and signaling pathways are included to facilitate a deeper understanding of the molecular mechanisms.

Introduction: The A1 and A2 Beta-Casein Polymorphism

Beta-casein is a major protein component of cow's milk, constituting approximately 30% of the total protein content.[1][2] It is a 209-amino acid polypeptide chain.[1][2][3] A single nucleotide polymorphism in the beta-casein gene gives rise to two common variants in dairy cattle: A1 and A2.[4][5] The key difference between these variants lies at position 67 of the amino acid chain.[1][2][4][6][7]

-

A1 Beta-Casein: Possesses a histidine residue at position 67.[1][2][4][6][7]

-

A2 Beta-Casein: Possesses a proline residue at position 67.[1][2][4][6][7]

This seemingly minor substitution has significant implications for the enzymatic digestion of the protein and the subsequent release of bioactive peptides.[4][8] The original beta-casein protein in cattle was the A2 variant; the A1 mutation is believed to have occurred thousands of years ago.[1][2]

Enzymatic Digestion and Beta-Casomorphin-7 (BCM-7) Formation

The presence of histidine at position 67 in A1 beta-casein creates a susceptible cleavage site for gastrointestinal enzymes.[2][8] Specifically, the peptide bond between isoleucine at position 66 and histidine at position 67 is more readily hydrolyzed compared to the isoleucine-proline bond in the A2 variant.[2][8][9][10] This differential cleavage is central to the formation of BCM-7.

BCM-7 is a heptapeptide (B1575542) with the amino acid sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile, corresponding to residues 60-66 of the beta-casein chain.[8][11] Its release is a multi-step process involving several digestive enzymes.[8]

Key Enzymes in BCM-7 Release from A1 Beta-Casein:

-

Pepsin: Initiates the digestion of beta-casein in the stomach.

-

Pancreatic Elastase: Plays a crucial role by cleaving the bond between Ile⁶⁶ and His⁶⁷ in A1 beta-casein, releasing the C-terminus of BCM-7.[12][13]

-

Leucine (B10760876) Aminopeptidase (B13392206): Required to release the N-terminus of the BCM-7 peptide.[8][13]

In contrast, the proline residue at position 67 in A2 beta-casein confers a higher resistance to enzymatic hydrolysis at this site.[5][8][10] Consequently, the digestion of A2 beta-casein does not readily yield BCM-7.[1][6][14] Instead, it may produce BCM-9 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile-Pro-Asn), a longer peptide with a significantly lower affinity for opioid receptors.[1][6][11]

Below is a diagram illustrating the differential enzymatic cleavage of A1 and A2 beta-casein.

Quantitative Analysis of BCM-7 Release

Numerous studies have quantified the release of BCM-7 from A1 and A2 beta-casein under various experimental conditions. The data consistently demonstrates a significantly higher yield of BCM-7 from A1 beta-casein.

| Study | Milk/Substrate Type | Digestion Method | BCM-7 Concentration (mg/g β-CN) | Fold Difference (A1 vs. A2) |

| Haq et al.[15] | A1A1 Milk | In vitro | 0.20 | - |

| Haq et al.[15] | A1A2 Milk | In vitro | 0.06 | - |

| Haq et al.[15] | A2A2 Milk | In vitro | Not Detected | - |

| Asledottir et al.[15] | A1A1 Milk | Ex vivo | 1.85 | ~185x |

| Asledottir et al.[15] | A2A2 Milk | Ex vivo | 0.01 | - |

| Cattaneo et al.[15] | A1A1 Milk | In vitro | 4.0 | - |

| Asledottir et al. | A1 Family Milk | Ex vivo GI | 1.85–3.28 | ~30-328x |

| Asledottir et al. | A2 Family Milk | Ex vivo GI | 0.01–0.06 | - |

| Study | Milk Type | BCM-7 Concentration (µ g/100 mL) |

| Duarte-Vazquez et al.[16] | Holstein Friesian (A1/A2) Raw Milk | 2.11 ± 0.19 |

| Duarte-Vazquez et al.[16] | Jersey (A2A2) Raw Milk | 0.74 ± 0.008 |

| Duarte-Vazquez et al.[16] | Infant Formula from A2 Milk | 0.86 ± 0.01 |

| Duarte-Vazquez et al.[16] | Human Milk | 0.697 ± 0.007 |

Experimental Protocols

In Vitro Gastrointestinal Digestion

This protocol simulates the physiological conditions of the stomach and small intestine to assess the release of BCM-7.

Materials:

-

Milk or purified beta-casein samples (A1 and A2 variants)

-

Pepsin (from porcine gastric mucosa)

-

Pancreatin (B1164899) (from porcine pancreas)

-

Leucine aminopeptidase

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Shaking water bath at 37°C

-

pH meter

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system

Procedure:

-

Gastric Digestion:

-

Suspend the milk or beta-casein sample in deionized water.

-

Adjust the pH to 2.0 with HCl.

-

Add pepsin (enzyme-to-substrate ratio typically 1:100 w/w).

-

Incubate at 37°C for 1-2 hours with continuous shaking.

-

-

Intestinal Digestion:

-

Neutralize the gastric digest to pH 7.0 with NaHCO₃.

-

Add pancreatin (containing elastase) and leucine aminopeptidase (enzyme-to-substrate ratio typically 1:50 w/w for pancreatin).

-

Incubate at 37°C for 2-4 hours with continuous shaking.

-

-

Sample Preparation for Analysis:

-

Terminate the reaction by heating or adding a protease inhibitor.

-

Centrifuge the digest to pellet undigested protein.

-

Collect the supernatant containing the peptides.

-

Perform solid-phase extraction (SPE) to concentrate and purify the BCM-7 peptide.

-

Quantification of BCM-7 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of BCM-7.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Method:

-

Chromatographic Separation:

-

Inject the purified peptide extract onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[17]

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.[18]

-

Select the precursor ion (Q1) for BCM-7 (m/z 790.4).[17]

-

Select specific fragment ions (Q3) for BCM-7 (e.g., m/z 229, 286, 383, 530).[19]

-

Use a stable isotope-labeled internal standard (e.g., deuterated BCM-7) for accurate quantification.[20]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of a BCM-7 standard.

-

Quantify BCM-7 in the samples by comparing the peak areas of the sample to the standard curve.

-

Below is a workflow diagram for the experimental protocol.

Signaling Pathway of Beta-Casomorphin-7

BCM-7 is an exogenous opioid peptide that acts as an agonist for mu-opioid receptors.[11][21][22][23][24] These receptors are distributed throughout the body, including the gastrointestinal tract, central nervous system, and immune system.[6][11]

The interaction of BCM-7 with mu-opioid receptors on intestinal cells can trigger downstream signaling cascades. One well-documented effect is the stimulation of mucin production and secretion by goblet cells.[25][26]

Signaling Pathway in Intestinal Goblet Cells:

-

Binding: BCM-7 binds to the mu-opioid receptor on the surface of an intestinal goblet cell.

-

Signal Transduction: This binding activates intracellular signaling pathways.

-

Gene Expression: The signaling cascade leads to an increase in the transcription of mucin genes, such as MUC5AC in human cells and rMuc2 and rMuc3 in rat cells.[25][26][27]

-

Mucin Secretion: The increased gene expression results in enhanced synthesis and secretion of mucins into the intestinal lumen.[25][26]

This effect can be blocked by mu-opioid antagonists like cyprodime, confirming the receptor-mediated mechanism.[25][26]

Below is a diagram of the BCM-7 signaling pathway in an intestinal goblet cell.

Conclusion

The structural difference between A1 and A2 beta-casein, specifically the amino acid at position 67, profoundly influences their digestion and the subsequent release of the bioactive peptide BCM-7. A1 beta-casein, with its histidine residue, is significantly more susceptible to enzymatic cleavage that yields BCM-7 compared to the proline-containing A2 variant. BCM-7, in turn, can exert physiological effects through its interaction with mu-opioid receptors. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into the differential effects of these two beta-casein variants and the potential implications for human health and drug development.

References

- 1. everymanscience.com [everymanscience.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. scispace.com [scispace.com]

- 4. Milk proteins and human health: A1/A2 milk hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bovine Milk: A1 and A2 Beta Casein Milk Proteins and their Impact on Human Health: A Review [arccjournals.com]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. Does a Little Difference Make a Big Difference? Bovine β-Casein A1 and A2 Variants and Human Health—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Understanding the A2 versus A1 Beta-Casein Comparison - Simply Grassfed [simplygrassfed.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. assets-au-01.kc-usercontent.com [assets-au-01.kc-usercontent.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Research Portal [researchportal.murdoch.edu.au]

- 21. Comparative Effects of Milk Containing A1 versus A2 β-Casein on Health, Growth and β-Casomorphin-7 Level in Plasma of Neonatal Dairy Calves - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. BCM-7: Opioid-like Peptide with Potential Role in Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

- 26. beta-Casomorphin-7 regulates the secretion and expression of gastrointestinal mucins through a mu-opioid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.physiology.org [journals.physiology.org]

The Natural Occurrence of Beta-Casomorphins in Bovine Milk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-casomorphins (BCMs) are opioid peptides derived from the enzymatic digestion of β-casein, a principal protein in bovine milk. The most studied of these is beta-casomorphin-7 (BCM-7), which is primarily released from the A1 variant of β-casein. This technical guide provides an in-depth overview of the natural occurrence of beta-casomorphins in bovine milk, their precursors, formation during digestion and processing, and reported concentrations in various dairy products. It details common experimental protocols for their analysis and illustrates the key signaling pathways associated with their bioactivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the physiological and pharmacological implications of these milk-derived peptides.

Introduction

Milk proteins are a well-recognized source of bioactive peptides, which are inactive within the parent protein but can be released through enzymatic hydrolysis during gastrointestinal digestion or food processing. Among these, beta-casomorphins (BCMs) have garnered significant scientific interest due to their opioid-like activity. BCMs are a group of peptides that bind to opioid receptors, potentially influencing physiological processes in the gastrointestinal, nervous, and immune systems.[1][2]

The primary precursor of BCMs in bovine milk is β-casein, which constitutes approximately 30% of the total protein content.[3] Genetic polymorphism of the β-casein gene has led to the emergence of several variants, with A1 and A2 being the most prevalent in Western cattle breeds. The critical difference between these two variants lies at position 67 of the 209-amino acid chain: A1 β-casein has a histidine residue, while A2 β-casein contains a proline at this position.[4] This single amino acid substitution profoundly impacts the susceptibility of the protein to enzymatic cleavage and, consequently, the release of BCM-7.[4][5]

Precursors and Formation of Beta-Casomorphins

Beta-casomorphins are not typically found in significant amounts in raw milk; instead, they are formed during the digestive process or as a result of milk processing.[4][6]

Genetic Variants of β-Casein: The A1/A2 Hypothesis

The A1 and A2 variants of β-casein are the most relevant to the formation of BCM-7.[5]

-

A1 β-Casein: Contains a histidine residue at position 67. The peptide bond preceding this histidine (Isoleucine⁶⁶-Histidine⁶⁷) is susceptible to cleavage by digestive enzymes.[7] This hydrolysis releases the bioactive peptide BCM-7, which corresponds to amino acids 60-66 (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) of the β-casein chain.[7]

-

A2 β-Casein: Features a proline at position 67. The Isoleucine⁶⁶-Proline⁶⁷ bond is significantly more resistant to enzymatic digestion.[4] Consequently, milk containing predominantly A2 β-casein releases minimal to no BCM-7.[8][9]

While A1 and B variants are known to release BCM-7, other β-casomorphins with varying lengths (e.g., BCM-5, BCM-9, BCM-11) can also be formed from the proteolysis of β-casein.[7][10]

Enzymatic Digestion

The release of BCM-7 from A1 β-casein is a multi-step enzymatic process primarily occurring in the small intestine.[7] Key enzymes involved include:

-

Pepsin: Initiates the digestion of β-casein in the stomach.

-

Pancreatic Elastase: Cleaves the peptide bond between isoleucine-66 and histidine-67, releasing the C-terminus of BCM-7.[10][11]

-

Leucine (B10760876) Aminopeptidase: Acts on the N-terminus to finalize the release of the BCM-7 peptide.[10][12]

Quantitative Data on Beta-Casomorphin-7 Occurrence

The concentration of BCM-7 varies significantly depending on the genetic makeup of the cow, the type of dairy product, and whether the measurement is taken before or after digestion.

| Sample Type | β-Casein Genotype | BCM-7 Concentration | Reference |

| Raw Milk | A1A1 vs. A2A2 | Traces of BCM-7 found in non-hydrolyzed milk. | [6] |

| Raw Milk | Not specified | 2.0 to 3.0 ng/mL | [13] |

| Hydrolyzed Milk | A1A1 | 4 times higher than in A2A2 milk. | [6] |

| In vitro Digested Filtered Milk | Conventional (A1/A2 mix) | 4.55 to 7.05 mg/g β-casein | [9] |

| In vitro Digested Pasteurized Milk | Conventional (A1/A2 mix) | 4.99 to 6.89 mg/g β-casein | [9] |

| In vitro Digested Jersey Milk | A2 (major variant) | 2.5 to 4.5 mg/g β-casein | [9] |

| Simulated Gastro-Intestinal Digestion (SGID) of β-Casein Variants | A1 and B | 5-176 mmol/mol casein | [8][14] |

| Simulated Gastro-Intestinal Digestion (SGID) of β-Casein Variants | A2 | Not released | [8][14] |

| Commercial Infant Formulas (after SGID) | A1, A2, and B present | 16-297 nmol per 800 mL | [8][14] |

| Cheese (after pressing and during ripening) | A1A1 | Higher than in A2A2 cheeses | [13] |

Experimental Protocols

The analysis of beta-casomorphins requires sensitive and specific analytical techniques. Simulated digestion models are often employed to mimic the physiological release of these peptides.

Simulated Gastro-Intestinal Digestion (SGID)

A common in vitro method to assess the release of BCMs from milk and dairy products involves a two-stage digestion process.

-

Gastric Phase:

-

Milk or a solution of purified casein is adjusted to an acidic pH (e.g., pH 2.0-4.0).

-

Pepsin is added at a specific enzyme-to-substrate ratio.

-

The mixture is incubated at 37°C with continuous agitation for a defined period (e.g., 1-2 hours).

-

-

Intestinal Phase:

-

The pH of the gastric digest is neutralized (e.g., to pH 7.0-7.5).

-

A pancreatic enzyme complex (e.g., pancreatin, Corolase PP™) containing proteases like trypsin and chymotrypsin, and often supplemented with specific enzymes like elastase and leucine aminopeptidase, is added.[8][12]

-

The mixture is incubated at 37°C for a further period (e.g., 2-4 hours).

-

The reaction is stopped, and the digest is analyzed for BCM content.

-

Detection and Quantification Methods

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the accurate quantification and confirmation of BCMs.[8][14] It offers high specificity and sensitivity, allowing for the identification of different casomorphin peptides.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that uses antibodies specific to BCM-7 for its detection and quantification.[4] It is often used for screening large numbers of samples.

Signaling Pathways and Physiological Relevance

BCMs exert their biological effects by acting as agonists for μ-opioid receptors, which are part of the G-protein coupled receptor family.[1] These receptors are widely distributed throughout the body.

-

Gastrointestinal (GI) Tract: Activation of μ-opioid receptors in the gut can influence motility, secretion, and immune function.[2][3]

-

Central Nervous System (CNS): If BCMs cross the intestinal barrier and the blood-brain barrier, they could potentially modulate neurotransmission.

-

Immune System: μ-opioid receptors are present on various immune cells, and their activation by BCMs may modulate immune responses, such as lymphocyte proliferation and histamine (B1213489) release.[15][16]

The signaling cascade initiated by BCM binding to the μ-opioid receptor is similar to that of other opioids like morphine. Upon binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. The opioid receptor antagonist, naloxone, can block these effects, confirming the receptor-mediated mechanism.[3]

Conclusion

The natural occurrence of beta-casomorphins in bovine milk is intrinsically linked to the genetic variant of the β-casein precursor. While present in negligible amounts in raw milk, BCM-7 is readily formed from A1 β-casein during digestion. Understanding the conditions of their release, accurate quantification, and the mechanisms of their interaction with opioid receptors is crucial for evaluating their physiological significance. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals exploring the impact of these bioactive peptides on human health and their potential as pharmacological agents or targets. Further research is warranted to fully elucidate the in vivo effects and bioavailability of BCMs in different populations.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Difficulties in Establishing the Adverse Effects of β-Casomorphin-7 Released from β-Casein Variants—A Review [mdpi.com]

- 8. Release of β-casomorphins 5 and 7 during simulated gastro-intestinal digestion of bovine β-casein variants and milk-based infant formulas: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. mdpi.com [mdpi.com]

- 10. Enzymatic release of neocasomorphin and beta-casomorphin from bovine beta-casein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research Portal [ourarchive.otago.ac.nz]

- 13. mdpi.com [mdpi.com]

- 14. Release of β-casomorphins 5 and 7 during simulated gastro-intestinal digestion of bovine β-casein variants and milk-based infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. A naturally occurring opioid peptide from cow's milk, beta-casomorphine-7, is a direct histamine releaser in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonistic Dance: A Technical Guide to Beta-Casomorphin's Interaction with Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of beta-casomorphins (BCMs), a group of opioid peptides derived from the digestion of casein, on opioid receptors. With a primary focus on the µ-opioid receptor (MOR), this document details the binding affinities, downstream signaling cascades, and functional outcomes of this interaction. It also provides a comprehensive overview of the key experimental protocols utilized to characterize these effects, complete with visualizations of signaling pathways and experimental workflows.

Introduction to Beta-Casomorphins

Beta-casomorphins are exogenous opioid peptides released from the enzymatic digestion of beta-casein, a major protein found in mammalian milk.[1][2][3] The most studied of these is bovine beta-casomorphin-7 (BCM-7), a heptapeptide (B1575542) with the amino acid sequence Tyr-Pro-Phe-Pro-Gly-Pro-Ile.[1] These peptides exhibit a notable affinity for opioid receptors, particularly the µ-opioid receptor, thereby acting as agonists and initiating a cascade of intracellular signaling events.[4][5] Their physiological significance is a subject of ongoing research, with potential implications for gastrointestinal function, neonatal development, and neuro-hormonal regulation.[1][4]

Opioid Receptor Binding Affinity and Selectivity

Beta-casomorphins demonstrate a clear preference for the µ-opioid receptor (MOR), with significantly lower affinity for the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR).[4][6] This selectivity is a key determinant of their pharmacological profile. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Data Presentation: Quantitative Binding Affinity of Beta-Casomorphins

The following table summarizes the binding affinities (Ki values) of various beta-casomorphin peptides for the three main opioid receptor subtypes, as determined by radioligand binding assays using rat brain homogenates.

| Peptide | Receptor Subtype | Ki (nM) | Reference(s) |

| Bovine β-Casomorphin-7 | µ (mu) | 280 ± 50 | [4] |

| δ (delta) | >10,000 | [4] | |

| κ (kappa) | >10,000 | [4] | |

| Human β-Casomorphin-7 | µ (mu) | 1200 ± 200 | [4] |

| δ (delta) | >10,000 | [4] | |

| κ (kappa) | >10,000 | [4] | |

| Bovine β-Casomorphin-5 | µ (mu) | 350 ± 60 | [7] |

| δ (delta) | 2,500 ± 500 | [7] | |

| Morphiceptin (BCM-4 Amide) | µ (mu) | 20 ± 5 | [7] |

Molecular Mechanism of Action: Signaling Pathways

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), beta-casomorphins induce a conformational change that triggers the activation of intracellular signaling pathways. The primary signaling cascade involves the heterotrimeric G-protein of the Gi/o family.

G-Protein Activation and Downstream Effectors

Activation of the MOR by beta-casomorphins leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous cellular proteins.

-

Modulation of Ion Channels:

-

G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions (K+) from the cell.[9][10] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus contributing to the analgesic effects of opioids.

-

Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit N-type and P/Q-type voltage-gated calcium channels.[11] This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is crucial for neurotransmitter release.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Opioid receptor activation can also lead to the stimulation of the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway.[12] This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and differentiation. The activation can be mediated through both G-protein dependent and β-arrestin dependent mechanisms.[12]

Visualization of the Primary Signaling Pathway

Caption: Beta-casomorphin signaling at the µ-opioid receptor.

Experimental Protocols

The characterization of beta-casomorphin's interaction with opioid receptors relies on a suite of well-established in vitro assays. These protocols are fundamental for determining binding affinity, functional potency, and efficacy.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand (e.g., beta-casomorphin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Competition Binding Assay:

-

In a multi-well plate, add increasing concentrations of the unlabeled competitor (beta-casomorphin).

-

Add a fixed concentration of a radiolabeled ligand specific for the opioid receptor subtype of interest (e.g., [3H]-DAMGO for MOR).

-

Add the prepared cell membranes.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive antagonist, e.g., naloxone).

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup:

-

In a multi-well plate, add the cell membranes.

-

Add GDP to the assay buffer.

-

Add increasing concentrations of the agonist (beta-casomorphin).

-

Include controls for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

-

Pre-incubate the plate.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [35S]GTPγS to all wells.

-

Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific [35S]GTPγS binding.

-

Plot the specific binding as a function of the log of the agonist concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.

-

Experimental Workflow: [35S]GTPγS Binding Assay

Caption: Workflow for a [35S]GTPγS binding assay.

Adenylyl Cyclase Inhibition (cAMP) Assay

This assay directly measures the functional consequence of Gi/o protein activation by quantifying the inhibition of cAMP production.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells stably expressing the µ-opioid receptor.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with increasing concentrations of the agonist (beta-casomorphin).

-

Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each agonist concentration.

-

Plot the percentage of inhibition as a function of the log of the agonist concentration.

-

Determine the IC50 (the concentration of agonist that causes 50% inhibition of the maximal forskolin-stimulated cAMP production) from the inhibition curve.

-

Conclusion

Beta-casomorphins, particularly bovine BCM-7, are selective µ-opioid receptor agonists. Their mechanism of action is primarily mediated through the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of the MAP kinase pathway. These molecular events culminate in various physiological responses. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the pharmacological properties of beta-casomorphins and their potential roles in health and disease. This in-depth understanding is crucial for researchers in the fields of pharmacology, nutrition, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Formation and Degradation of Beta-casomorphins in Dairy Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation and Degradation of Beta-casomorphins in Dairy Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid activities of human beta-casomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Interaction of beta-casomorphins with multiple opioid receptors: in vitro and in vivo studies in the newborn rat brain [air.unimi.it]

- 7. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 10. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 11. Item - Voltage-gated R-type calcium channel inhibition via human mu-, delta-, and kappa-opioid receptors is voltage-independently mediated by G beta gamma protein subunits - RMIT University - Figshare [research-repository.rmit.edu.au]